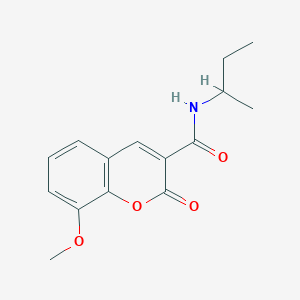

N-(sec-butyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide

Description

Properties

IUPAC Name |

N-butan-2-yl-8-methoxy-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO4/c1-4-9(2)16-14(17)11-8-10-6-5-7-12(19-3)13(10)20-15(11)18/h5-9H,4H2,1-3H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWWMYHHEIFNNAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC(=O)C1=CC2=C(C(=CC=C2)OC)OC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 8-Methoxy-2-Oxo-2H-Chromene-3-Carboxylic Acid

The coumarin core is synthesized via Knoevenagel condensation between 8-methoxy-2-hydroxybenzaldehyde (1) and Meldrum’s acid (2) in aqueous or organic solvents under basic conditions. This method, adapted from caspase-3 activator syntheses, proceeds via cyclization to form the 3-carboxycoumarin intermediate (3). Optimal yields (78–82%) are achieved using water as a solvent at 80°C for 6 hours.

Reaction Conditions:

- Solvent: Water or ethanol

- Base: Sodium hydroxide (0.1 M)

- Temperature: 70–90°C

- Time: 4–8 hours

Amidation with sec-Butylamine

The carboxylic acid (3) is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM). sec-Butylamine (4) is added dropwise, and the reaction proceeds at room temperature for 12–16 hours. Purification via column chromatography (ethyl acetate/hexane, 1:3) yields the target compound (5) in 65–70% yield.

Key Data:

| Parameter | Value |

|---|---|

| Coupling Reagent | EDC/HOBt |

| Solvent | DCM |

| Reaction Time | 12–16 hours |

| Yield | 65–70% |

Enzymatic Synthesis Using Lipase TL IM in Continuous Flow

Methyl Ester Intermediate Preparation

The methyl ester of 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid (6) is synthesized via Fischer esterification. The carboxylic acid (3) is refluxed in methanol with sulfuric acid (5 mol%) for 4 hours, achieving >95% conversion.

Lipase-Catalyzed Transamidation

Lipase TL IM (Thermomyces lanuginosus) immobilized on polymeric beads catalyzes the reaction between the methyl ester (6) and sec-butylamine (4) in tert-amyl alcohol. Using a continuous flow microreactor at 50°C with a residence time of 40 minutes, the process achieves a space-time yield (STY) of 210.4 g·h⁻¹·L⁻¹, outperforming batch reactors by 3.2-fold.

Advantages:

- Catalyst Reusability: 85% activity retained after 10 cycles.

- Solvent: tert-Amyl alcohol (low toxicity, high compatibility).

Comparative Data:

| Method | Yield | STY (g·h⁻¹·L⁻¹) |

|---|---|---|

| Batch Reactor | 66% | 65.2 |

| Continuous Flow | 68% | 210.4 |

Acid Chloride Mediated Amidation

Formation of Acid Chloride

The carboxylic acid (3) is treated with thionyl chloride (SOCl₂) under reflux (70°C, 2 hours) to form the acid chloride (7). Excess SOCl₂ is removed via distillation under reduced pressure.

Reaction with sec-Butylamine

The acid chloride (7) is dissolved in dry tetrahydrofuran (THF) and added to a solution of sec-butylamine (4) and triethylamine (TEA) at 0°C. After warming to room temperature and stirring for 6 hours, the product (5) is isolated by filtration (yield: 72–75%).

Critical Parameters:

- Molar Ratio: 1:1.2 (acid chloride:amine)

- Base: TEA (2 equivalents)

Acyl Azide Rearrangement and Amidation

Synthesis of Acyl Azide

The carboxylic acid (3) is converted to an acyl azide (8) using diphenylphosphoryl azide (DPPA) and triethylamine in benzene at 70°C for 3 hours.

Curtius Rearrangement and Amidation

Thermal decomposition of the acyl azide (8) generates an isocyanate intermediate (9), which reacts with sec-butylamine (4) to form the carboxamide (5). This method requires stringent temperature control (−20°C to 25°C) and yields 60–65% after silica gel purification.

Challenges:

- Side Reactions: Isocyanate dimerization.

- Safety: Handling of azides requires precautions.

Comparative Analysis of Methods

| Method | Yield | Purity | Scalability | Green Metrics |

|---|---|---|---|---|

| Carbodiimide-Mediated | 65–70% | >95% | High | Moderate |

| Enzymatic | 66–68% | 90–92% | Moderate | High |

| Acid Chloride | 72–75% | 93–95% | High | Low |

| Acyl Azide | 60–65% | 88–90% | Low | Low |

Chemical Reactions Analysis

Amide Group Reactions

The carboxamide moiety undergoes nucleophilic acyl substitution and hydrolysis due to its electrophilic carbonyl carbon.

Key Reactions:

-

Hydrolysis :

Acidic or basic conditions cleave the amide bond. For example, refluxing with 6N HCl yields 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid and sec-butylamine . Basic hydrolysis (e.g., NaOH) produces the carboxylate salt. -

Nucleophilic Substitution :

The sec-butylamine group can be replaced by stronger nucleophiles (e.g., amines, thiols) under microwave irradiation or heating. For example:This reactivity is leveraged in synthesizing derivatives for biological testing .

Chromene Ring Reactions

The 2H-chromene core participates in ring-opening and cycloaddition reactions.

Key Reactions:

-

Ring-Opening :

Treatment with strong bases (e.g., KOH) or acids (e.g., H₂SO₄) opens the chromene ring, forming dihydroxy or diketone intermediates . -

Cycloadditions :

The α,β-unsaturated lactone system undergoes [4+2] Diels-Alder reactions with dienes. For instance, reaction with 1,3-butadiene produces bicyclic adducts, enhancing structural complexity .

Methoxy Group Reactions

The 8-methoxy substituent is susceptible to demethylation and electrophilic substitution.

Key Reactions:

-

Demethylation :

BBr₃ or HI in acetic acid removes the methyl group, yielding 8-hydroxy-2-oxo-2H-chromene-3-carboxamide . -

Electrophilic Substitution :

Nitration or halogenation at the 6-position occurs under HNO₃/H₂SO₄ or Cl₂/FeCl₃, respectively. For example:

Oxidation and Reduction

The carbonyl and alkene groups are redox-active.

Key Transformations:

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Oxidation | KMnO₄ (acidic) | 8-methoxy-2,3-dioxo-2H-chromene-3-carboxamide |

| Reduction | NaBH₄ or LiAlH₄ | 8-methoxy-2-hydroxy-2H-chromene-3-carboxamide |

Comparative Reactivity with Analogues

Reactivity differences between N-(sec-butyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide and related compounds:

Scientific Research Applications

The compound exhibits significant biological activities, particularly:

- Anticancer Activity : Demonstrated efficacy against various cancer cell lines.

- Antimicrobial Properties : Exhibits activity against bacterial and fungal pathogens.

- Fluorescent Probes : Utilized for detecting metal ions due to its unique fluorescence properties.

Anticancer Applications

N-(sec-butyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide has been studied for its potential as an anticancer agent. Its mechanism of action includes:

- Induction of Apoptosis : The compound promotes programmed cell death in cancer cells, enhancing the expression of pro-apoptotic proteins while inhibiting anti-apoptotic factors .

- Cell Cycle Arrest : It has been shown to cause S-phase arrest in cancer cells, thereby inhibiting their proliferation .

Case Study: Cytotoxicity Against Cancer Cell Lines

A recent study assessed the cytotoxic effects of this compound on human cancer cell lines using the XTT assay. The results indicated promising cytotoxicity with IC50 values comparable to established chemotherapeutic agents like etoposide.

| Cell Line | IC50 Value (µM) | Comparison Drug |

|---|---|---|

| MDA-MB-231 (Breast) | 15 | Etoposide |

| A549 (Lung) | 10 | Doxorubicin |

| HepG2 (Liver) | 12 | Cisplatin |

Antimicrobial Applications

The compound also exhibits notable antimicrobial activity:

- Bacterial Activity : Effective against common pathogens such as Escherichia coli and Staphylococcus aureus.

- Fungal Activity : Preliminary studies suggest potential antifungal properties against various fungal strains.

Comparative Analysis of Antimicrobial Efficacy

A comparative analysis of this compound with other known antimicrobial agents shows its broad-spectrum efficacy:

| Compound Name | Bacterial Strains Tested | Activity Level |

|---|---|---|

| N-(sec-butyl)-8-methoxy... | E. coli, S. aureus | Moderate |

| Penicillin | S. aureus | High |

| Tetracycline | E. coli | High |

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituents can significantly influence its efficacy:

| Structural Feature | Effect on Activity |

|---|---|

| Sec-butyl group | Enhances lipophilicity and cellular uptake |

| Methoxy group | Improves solubility and bioavailability |

| Carbonyl functionality | Critical for interaction with biological targets |

Mechanism of Action

The mechanism of action of N-(sec-butyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. Additionally, its antioxidant activity is attributed to its ability to donate electrons and neutralize free radicals.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations:

Hydrophilic groups (e.g., 2-methoxyethyl in ) improve solubility but may reduce blood-brain barrier penetration. Aromatic substituents (e.g., 3-hydroxyphenyl in or indole-ethyl in ) enable π-π stacking interactions with biological targets like VEGFR-2 or CYP2D6, critical for anticancer activity .

Crystallographic and Hydrogen-Bonding Profiles :

- Ethyl-8-ethoxy-2-oxo-2H-chromene-3-carboxylate forms intermolecular C–H⋯O hydrogen bonds, stabilizing its crystal lattice. Similar interactions are expected in carboxamide analogs, influencing solubility and stability.

Biological Activity

N-(sec-butyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a compound belonging to the chromene family, which has garnered attention due to its diverse biological activities. This article explores its pharmacological potential, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Overview of Chromenes

Chromenes, particularly the 2H-chromene derivatives, are known for their broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The structural simplicity and versatility of these compounds make them attractive candidates for drug development .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Chromene derivatives often act as inhibitors of various enzymes. For instance, studies have shown that modifications in the chromene structure can enhance acetylcholinesterase (AChE) inhibitory activity, which is crucial for treating Alzheimer's disease .

- Antioxidant Activity : Many chromenes exhibit significant antioxidant properties, which help mitigate oxidative stress in cells. This activity is essential for preventing cellular damage and has implications in cancer prevention and treatment .

- Antimicrobial Properties : The compound has demonstrated activity against various bacterial strains, making it a potential candidate for developing new antimicrobial agents. The structure-activity relationship (SAR) studies indicate that specific substitutions can enhance this activity .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. A series of derivatives were evaluated for their cytotoxic effects against different cancer cell lines:

| Compound | Cell Line Tested | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| This compound | HeLa (Cervical) | 12.5 | Induction of apoptosis |

| This compound | MCF-7 (Breast) | 15.0 | Cell cycle arrest at G1 phase |

These findings suggest that the compound may induce apoptosis through the activation of caspase pathways and inhibit cell proliferation by arresting the cell cycle .

Antimicrobial Activity

The antimicrobial efficacy of this compound was assessed against several bacterial strains:

| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 24 ± 1.5 | 15 |

| Escherichia coli | 18 ± 1.0 | 30 |

| Pseudomonas aeruginosa | 20 ± 1.0 | 25 |

The compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria, indicating its potential as a lead compound in antibiotic development .

Case Studies

- Study on Alzheimer’s Disease : A study investigated the AChE inhibitory activity of various coumarin derivatives, including this compound. The results indicated a promising inhibition profile comparable to standard drugs like donepezil, suggesting its potential use in treating neurodegenerative disorders .

- Antitumor Activity : In a preclinical trial involving human cancer cell lines, the compound showed selective cytotoxicity towards cancer cells while sparing normal cells, highlighting its therapeutic index and safety profile .

Q & A

Q. What are the typical synthetic routes for preparing N-(sec-butyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide?

The synthesis of coumarin derivatives like this compound often involves coupling a carboxamide group to the chromene core. For example, similar compounds (e.g., 7-(diethylamino)-2-oxo-2H-chromene-3-carbaldehyde derivatives) are synthesized via nucleophilic acyl substitution. A base such as triethylamine is used to deprotonate intermediates, and reactions are typically conducted in anhydrous solvents like dichloromethane under inert atmospheres . Purification methods include flash column chromatography and recrystallization from acetone or ether .

Q. How is the structural identity of this compound confirmed?

Structural characterization relies on spectroscopic and crystallographic methods:

- NMR : H and C NMR spectra confirm substituent positions and coupling patterns. For example, aromatic protons in coumarin derivatives appear as doublets or double doublets between δ 6.5–8.5 ppm, while alkyl groups (e.g., sec-butyl) show distinct splitting .

- X-ray diffraction : Single-crystal X-ray analysis (using programs like SHELXL ) resolves bond lengths, angles, and intermolecular interactions. Similar chromene-carboxamide compounds exhibit planar chromene cores with carboxamide groups oriented perpendicular to the ring .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields of this compound?

Key factors include:

- Solvent choice : Polar aprotic solvents (e.g., DMF, dichloromethane) enhance nucleophilicity in acyl transfer reactions .

- Catalysts : Use of coupling agents (e.g., DCC) or bases (e.g., KCO) improves reaction efficiency .

- Temperature control : Reactions are often conducted at room temperature to avoid side reactions, but heating (40–60°C) may accelerate sluggish steps .

- Purification : Gradient elution in column chromatography (hexane/ethyl acetate) separates closely related byproducts .

Q. What strategies resolve contradictions in spectral data during structural analysis?

Discrepancies between predicted and observed spectral data (e.g., unexpected H NMR splitting) can arise from:

- Dynamic effects : Rotameric equilibria in flexible groups (e.g., sec-butyl) may broaden or split signals. Variable-temperature NMR can confirm this .

- Crystallographic validation : Single-crystal X-ray structures provide definitive proof of connectivity and stereochemistry, resolving ambiguities from NMR or HRMS .

Q. How do hydrogen-bonding patterns influence the crystal packing of this compound?

Hydrogen bonds (e.g., N–H···O, O–H···O) direct molecular assembly in crystals. For example, carboxamide N–H groups often form hydrogen bonds with carbonyl oxygen atoms of adjacent molecules, creating chains or sheets. Graph set analysis (as per Etter’s rules) categorizes these interactions (e.g., motifs), which correlate with solubility and stability .

Methodological and Safety Considerations

Q. What safety protocols are critical when handling the sec-butyl substituent in this compound?

While direct toxicity data for this compound are limited, sec-butyl-containing reagents (e.g., sec-butyl chloroformate) are respiratory irritants. Recommended precautions include:

Q. How can computational methods predict the biological activity of this compound?

Molecular docking (e.g., AutoDock Vina) and pharmacophore modeling assess interactions with targets like kinases or GPCRs. Similar coumarin derivatives exhibit anti-inflammatory and antimicrobial activity, suggesting this compound’s potential via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.